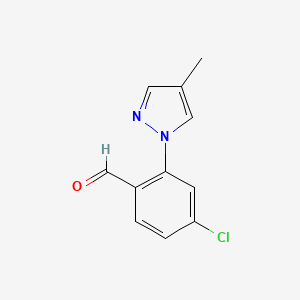

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

Chemical Identity and Nomenclature of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

This compound is a substituted benzaldehyde derivative characterized by a pyrazole ring attached to the benzaldehyde core. Its systematic IUPAC name reflects the positions of substituents: a chlorine atom at the 4-position of the benzene ring and a 4-methyl-1H-pyrazol-1-yl group at the 2-position.

Key Identifiers :

| Property | Value | Source Citation |

|---|---|---|

| CAS Registry Number | 1601213-41-5 | |

| Molecular Formula | C$${11}$$H$${9}$$ClN$$_{2}$$O | |

| Molecular Weight | 220.66 g/mol | |

| SMILES Notation | O=CC1=CC=C(Cl)C=C1N2N=CC(C)=C2 |

The compound’s structure combines a benzaldehyde moiety (with a chlorine substituent) and a 4-methylpyrazole group, creating a planar aromatic system. The aldehyde functional group at the benzene ring’s 1-position enhances reactivity, enabling participation in condensation and nucleophilic addition reactions.

Historical Development and Discovery in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr’s pioneering work on cyclization reactions involving hydrazines and 1,3-diketones. Pyrazole’s stability and aromaticity made it a cornerstone of heterocyclic chemistry, particularly in drug discovery. The integration of pyrazole rings into benzaldehyde frameworks emerged in the mid-20th century, driven by the need for bioactive molecules with tailored electronic and steric properties.

Early synthetic routes to benzaldehyde-pyrazole hybrids relied on Ullmann coupling and nucleophilic aromatic substitution. For example, the condensation of 4-chlorobenzaldehyde with 4-methylpyrazole precursors enabled the selective formation of the title compound. Advances in catalytic methods, such as palladium-mediated cross-coupling, later improved yields and regioselectivity.

Structural Significance in Benzaldehyde-Pyrazole Hybrid Systems

The structural features of this compound contribute to its utility in chemical synthesis:

Electronic Effects :

- The chlorine atom at the benzene ring’s 4-position exerts an electron-withdrawing inductive effect, polarizing the aromatic system and directing electrophilic substitution to the ortho and para positions.

- The methyl group on the pyrazole ring donates electrons via hyperconjugation, increasing the pyrazole’s electron density and influencing its hydrogen-bonding capacity.

Steric and Conformational Properties :

Role in Drug Design :

- Pyrazole-containing compounds are privileged scaffolds in medicinal chemistry due to their ability to mimic adenine in ATP-binding pockets of kinases.

- The title compound’s aldehyde group serves as a synthetic handle for generating Schiff bases or hydrazones, intermediates in anticancer and antimicrobial agent development.

Table 1 : Comparative Analysis of Benzaldehyde-Pyrazole Hybrids

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3 |

InChI Key |

DMEGIMKIZZWVAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O |

Origin of Product |

United States |

Biological Activity

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS Number: 4319-72-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, anticancer properties, antibacterial effects, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of the pyrazole moiety contributes to its biological significance, as pyrazole derivatives have been widely studied for their pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have shown effectiveness against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

A study highlighted that certain pyrazole derivatives demonstrated antiproliferative effects in vitro and antitumor activity in vivo, emphasizing their potential as anticancer agents . The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth.

Antibacterial Activity

The antibacterial efficacy of this compound has been investigated in various studies. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. Notably, the presence of halogen substituents has been linked to enhanced antibacterial properties. For example, studies have reported minimal inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. Some derivatives have exhibited low ulcerogenic potential while maintaining high anti-inflammatory efficacy, making them suitable candidates for therapeutic applications .

Case Studies

Several case studies illustrate the biological activities of pyrazole derivatives:

- Anticancer Study : A series of pyrazole analogs were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results demonstrated that certain compounds led to significant reductions in cell viability, particularly in breast and liver cancer models.

- Antibacterial Evaluation : In vitro assays conducted on synthesized pyrazole compounds revealed potent antibacterial activities with MIC values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains.

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced edema models showed that selected pyrazole derivatives significantly reduced paw swelling compared to control groups, indicating strong anti-inflammatory properties.

Data Tables

| Property | Value/Observation |

|---|---|

| Molecular Formula | CHClNO |

| Anticancer Cell Lines | MDA-MB-231, HepG2 |

| MIC Values for Antibacterial | 0.0039 - 0.025 mg/mL |

| COX Inhibition IC | Ranges from 0.034 to 0.052 μM |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors and receptor modulators, which are crucial in treating various diseases.

Case Study: Inhibitory Activity

Research has shown that compounds derived from this compound exhibit significant inhibitory activity against certain enzymes involved in cancer progression. For example, a study demonstrated that modifications on the pyrazole ring could enhance selectivity towards specific targets, leading to promising candidates for anticancer therapies.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. Its ability to interact with biological systems makes it a valuable component in formulations designed to control pests and promote crop health.

Case Study: Pesticidal Activity

A series of experiments conducted on modified pyrazole derivatives indicated that they possess potent insecticidal properties. These studies highlighted the effectiveness of this compound derivatives against common agricultural pests, suggesting a viable path for developing eco-friendly pest control solutions.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation : The aldehyde group can be converted into carboxylic acids.

- Reduction : It can be reduced to alcohols using reagents like sodium borohydride.

These reactions facilitate the synthesis of novel compounds that may have additional applications in different fields.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde moiety undergoes chemoselective oxidation to a carboxylic acid under acidic conditions:

-

Outcome : Converts 4-(pyrazol-1-yl)benzaldehyde to 4-(pyrazol-1-yl)benzoic acid with minimal side reactions.

-

Spectroscopic Evidence :

Cycloaddition and Ring Modification

The pyrazole ring participates in acid-catalyzed cycloadditions with β-halo-β-nitrostyrenes to form tetrasubstituted pyrazoles:

-

Mechanism : The reaction proceeds via a 4-halo-4-nitropyrazolidine intermediate, with regioselectivity governed by the leaving group ability of substituents (Cl vs. NO₂) .

Nucleophilic Substitution at the Chloro Substituent

The chloro group at the 4-position of the benzaldehyde ring can undergo substitution reactions:

-

Example : Reaction with amines or alkoxides in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (80–100°C).

-

Challenges : Steric hindrance from the pyrazole ring may reduce reactivity compared to simpler chloroarenes .

Condensation Reactions

The aldehyde group facilitates Schiff base formation with primary amines:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

Key structural analogs include:

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: Not specified)

3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1697614-22-4)

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1341756-87-3)

Table 1: Structural and Basic Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Chloro Position | Pyrazole Substituent Position |

|---|---|---|---|---|---|

| 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | 1697614-22-4 | C₁₁H₉ClN₂O | 220.66 | 4 | 2 (4-methyl) |

| 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Not available | C₁₁H₉ClN₂O | 220.66 | 3 | 4 (4-methyl) |

| 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | 1341756-87-3 | C₁₁H₉ClN₂O | 220.65 | 4 (on pyrazole) | 2 (3-methyl) |

Key Observations :

Physicochemical Properties

Lipophilicity and Chromatographic Behavior

- Lipophilicity (log k) is critical for bioavailability. In related 4-chloro-2-substituted benzaldehyde derivatives, chloro position significantly impacts hydrophobicity. For example, 4-chloro-2-carbamates exhibit higher log k values than 3-chloro analogs due to enhanced electron-withdrawing effects at the para position .

- Predicted Collision Cross Section (CCS) : For 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde, CCS values range from 145.3 Ų ([M+H]⁺) to 161.0 Ų ([M+Na]⁺) , suggesting moderate polarity and gas-phase stability. The target compound likely exhibits similar trends, but positional isomerism may lead to deviations in CCS .

Preparation Methods

Suzuki-Miyaura Coupling Reaction

This method is a widely employed palladium-catalyzed cross-coupling technique that links aryl halides with boronic acids or esters. For 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, the typical route involves:

- Starting with 2-chlorobenzaldehyde as the aryl halide.

- Reacting it with 4-methyl-1H-pyrazole boron derivatives or pyrazolyl boronic acids.

- Using palladium catalysts under mild conditions to achieve high yields with minimal by-products.

This method offers regioselectivity and functional group tolerance, making it suitable for complex molecules with sensitive aldehyde groups.

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the direct nucleophilic substitution of a chloro substituent on a suitably activated benzaldehyde ring by the pyrazole nitrogen:

- The pyrazole acts as a nucleophile attacking the electron-deficient aromatic ring bearing a chlorine substituent.

- Reaction conditions typically require polar aprotic solvents and elevated temperatures.

- This method is less commonly reported for this compound but is feasible when the aromatic ring is sufficiently activated.

Formylation and Pyrazole Ring Construction

In some synthetic schemes for related pyrazolylbenzaldehydes, the pyrazole ring is constructed first, followed by regioselective formylation of the aromatic ring:

- Starting from chalcones or acetophenone derivatives, pyrazolines are synthesized by reaction with hydrazines.

- Subsequent oxidation and formylation steps introduce the aldehyde group at the desired position.

- For example, phosphorus oxychloride (POCl3) in dimethylformamide (DMF) is used for formylation at low temperatures (0 °C to 70 °C) with reaction times of 4–7 hours.

Although this method is more common for 3,5-diaryl pyrazolyl benzaldehydes, analogous strategies can be adapted for this compound.

Comparative Data Table of Preparation Methods

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde?

The Vilsmeier–Haack reaction is a validated method for synthesizing pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives can be prepared via this route using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a starting material under controlled conditions (e.g., POCl₃/DMF at 0–5°C) . Optimization of reaction time and temperature is critical to minimize side products, as yields may vary (e.g., 47% in certain procedures) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization typically involves:

- NMR spectroscopy : To verify the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 7.2–8.1 ppm).

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ for related compounds at m/z 386.1232) .

- X-ray crystallography : Used in advanced cases to resolve bond lengths and angles, as demonstrated for structurally similar pyrazole derivatives .

Q. What safety precautions are necessary when handling this compound?

Based on structurally analogous compounds (e.g., 4-Chloro-2-(1H-pyrazol-3-yl)phenol), hazard classifications include Eye Irritation (Category 2) and Skin Irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers at 2–8°C .

Q. What solvents are compatible with this benzaldehyde derivative?

The compound is freely soluble in ethanol and organic solvents like DMSO or DMF, as indicated by solubility data for related aldehydes (e.g., 8.45 mg/mL in water for 4-hydroxybenzaldehyde). Aqueous solubility is limited, requiring polar aprotic solvents for reactions .

Advanced Research Questions

Q. How can the aldehyde group be functionalized for downstream applications?

The aldehyde moiety can undergo:

- Mannich reactions : For example, coupling with diazacrown ethers under basic conditions to form NCH₂N-linked derivatives (98% yield reported for analogous reactions) .

- Cyclization : Phosphorus oxychloride-mediated cyclization with hydrazides yields oxadiazole derivatives, useful in medicinal chemistry .

Q. What strategies address contradictory yield data in synthetic protocols?

Discrepancies in yields (e.g., 47% vs. 98% in different routes) may arise from:

- Reagent purity : Use ≥95% pure starting materials to avoid side reactions.

- Temperature control : Exothermic reactions (e.g., Vilsmeier–Haack) require strict temperature monitoring.

- Workup optimization : Column chromatography with gradient elution (e.g., hexane/EtOAc) improves recovery of polar intermediates .

Q. How can structure-activity relationships (SAR) guide the design of derivatives?

Substituent effects on bioactivity can be probed by:

- Electron-withdrawing groups : Chloro or trifluoromethyl groups at the pyrazole ring enhance electrophilicity, impacting ligand-receptor interactions .

- Steric modulation : Methyl groups on the pyrazole (as in 3-methyl-1-phenyl derivatives) improve metabolic stability, as shown in crystallographic studies .

Q. What computational methods predict reactivity or spectroscopic properties?

- DFT calculations : To model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- IR/Raman simulations : Match experimental spectra (e.g., C=O stretch at ~1700 cm⁻¹) to validate tautomeric forms .

Methodological Notes

- Conflicting Data : Cross-validate spectral and synthetic data using multiple techniques (e.g., HPLC for purity, HRMS for molecular formula confirmation) .

- Advanced Characterization : For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures, and refine structures using SHELX software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.